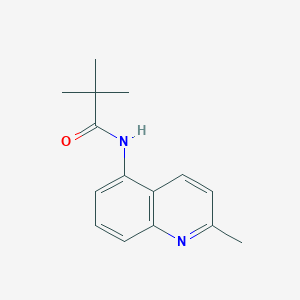![molecular formula C24H23N3O3S B278072 4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278072.png)
4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to modulate the activity of various signaling pathways involved in inflammation and pain. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide in lab experiments is its potential as a new drug candidate for the treatment of various diseases. It has also been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential tool for studying these processes. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability and use in research.
Direcciones Futuras
There are several future directions for the study of 4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide. One of the main directions is the development of new drugs based on this compound for the treatment of various diseases. It is also important to further study the mechanism of action and biochemical and physiological effects of this compound. Additionally, the use of this compound as a diagnostic tool for cancer and other diseases should be further explored.
Métodos De Síntesis
The synthesis of 4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 4-(benzyloxy)benzoyl chloride with N-(3-aminophenyl)propanamide in the presence of a base and a thiol reagent. The resulting product is then purified using chromatography techniques to obtain the pure compound.
Aplicaciones Científicas De Investigación
4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs for the treatment of various diseases. It has also been studied for its potential as a diagnostic tool for cancer and other diseases.
Propiedades
Nombre del producto |
4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide |
|---|---|
Fórmula molecular |
C24H23N3O3S |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
4-phenylmethoxy-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C24H23N3O3S/c1-2-22(28)25-19-9-6-10-20(15-19)26-24(31)27-23(29)18-11-13-21(14-12-18)30-16-17-7-4-3-5-8-17/h3-15H,2,16H2,1H3,(H,25,28)(H2,26,27,29,31) |
Clave InChI |
RWJHYKWMHZGLMI-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canónico |
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B277991.png)
![2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B277992.png)
![2-(4-chlorophenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277995.png)
![4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277997.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277999.png)
![3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278000.png)
![4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278001.png)
![3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278002.png)
![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)

![N-{3-[(4-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278014.png)